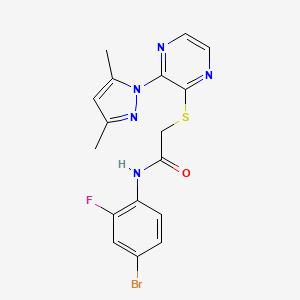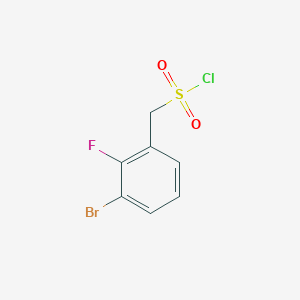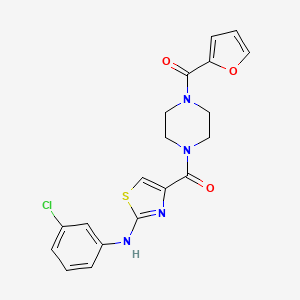![molecular formula C25H18ClFN2O2S B2454409 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-00-0](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN2O2S and its molecular weight is 464.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis and evaluation of substituted thienopyrimidines, including compounds structurally related to the specified chemical, have been explored due to their potential antibacterial properties. The synthesis involves a multi-step process starting from ethyl 2-aminothiophene-3carboxylate, leading to the formation of various substituted thieno[2,3-d]pyrimidines. These compounds are characterized by NMR, IR, and other spectroscopic methods, revealing insights into their structural and electronic configurations. The structural investigation of related pyrimidine derivatives emphasizes the importance of intermolecular interactions and molecular conformations in determining their chemical and biological properties (More et al., 2013).
Antibacterial Evaluation
The antibacterial evaluation of these synthesized thienopyrimidines showcases their potential in combating bacterial infections. By altering the substitution pattern on the thienopyrimidine core, researchers aim to optimize the antibacterial activity and understand the structure-activity relationships. This approach is critical in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance (More et al., 2013).
Molecular Interaction Studies
Studies on similar molecular structures, such as pyrido[2,3-d]pyrimidine derivatives, demonstrate the significance of molecular interactions, including hydrogen bonding and π-π stacking, in defining the stability and crystalline properties of these compounds. These interactions not only influence the physical properties but also have implications for the biological activity and drug-likeness of thienopyrimidine derivatives. Understanding these molecular interactions is crucial for the rational design of new compounds with enhanced therapeutic potential (Trilleras et al., 2009).
Photophysical and Electronic Properties
The study of novel organic compounds, including those related to the specified chemical, often explores their photophysical and electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and solar cells. These investigations help in understanding how the structural features of thienopyrimidines influence their electronic properties, which is essential for designing materials with specific optical and electrical characteristics (Luo et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea with 2,3-dichloroquinoxaline-6-carboxylic acid followed by cyclization to form the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final compound is obtained by oxidation of the thioether group to the corresponding sulfone using hydrogen peroxide in acetic acid.", "Starting Materials": [ "3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea", "2,3-dichloroquinoxaline-6-carboxylic acid", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Condensation of 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea with 2,3-dichloroquinoxaline-6-carboxylic acid in the presence of triethylamine and DMF to form the intermediate", "Cyclization of the intermediate using potassium carbonate in DMF to form the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system", "Oxidation of the thioether group to the corresponding sulfone using hydrogen peroxide in acetic acid to obtain the final compound" ] } | |
Número CAS |
893786-00-0 |
Fórmula molecular |
C25H18ClFN2O2S |
Peso molecular |
464.94 |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18ClFN2O2S/c1-14-7-8-15(2)16(11-14)13-28-22-18-5-3-4-6-21(18)32-23(22)24(30)29(25(28)31)17-9-10-20(27)19(26)12-17/h3-12H,13H2,1-2H3 |
Clave InChI |
CVBYCDWCAMYUPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2454329.png)



![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2454336.png)
![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)



![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)
![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)